2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a combination of pyrimidine, benzimidazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzimidazole intermediates, followed by their coupling with a phenylpropanamide derivative.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with ammonia to form 4,6-dimethyl-2-pyrimidinamine.
Preparation of Benzimidazole Intermediate: The benzimidazole intermediate is prepared by reacting o-phenylenediamine with formic acid to yield 1-methyl-1H-1,3-benzimidazole.
Coupling Reaction: The final step involves coupling the pyrimidine and benzimidazole intermediates with 3-phenylpropanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine and benzimidazole derivatives.
Scientific Research Applications
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-pyrimidinamine: A simpler pyrimidine derivative with similar structural features.
1-methyl-1H-1,3-benzimidazole: A benzimidazole derivative with similar structural features.
3-phenylpropanamide: A phenylpropanamide derivative with similar structural features.
Uniqueness
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-phenylpropanamide is unique due to its combination of pyrimidine, benzimidazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications .
Properties
Molecular Formula |
C25H28N6O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H28N6O/c1-17-15-18(2)28-25(27-17)30-21(16-19-9-5-4-6-10-19)24(32)26-14-13-23-29-20-11-7-8-12-22(20)31(23)3/h4-12,15,21H,13-14,16H2,1-3H3,(H,26,32)(H,27,28,30) |
InChI Key |
UZKOTMGJLPLWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C)C |
Origin of Product |
United States |
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